3-Phenylquinoxalin-2(1H)-one belongs to the quinoxaline family, a class of nitrogen-containing heterocyclic compounds. These compounds are characterized by a bicyclic structure comprising a benzene ring fused with a pyrazine ring. 3-Phenylquinoxalin-2(1H)-one itself features a phenyl group attached to the 3rd position and an oxygen atom double-bonded to the carbon at the 2nd position of the quinoxaline core. This compound has garnered considerable attention in scientific research due to its diverse biological activities and potential applications in various fields. [, , ]
a) Development of More Potent and Selective Derivatives: Structure-activity relationship (SAR) studies can be conducted to identify structural modifications that enhance the desired biological activity while minimizing potential side effects. [, ]
b) In-Depth Mechanistic Studies: Further research is needed to elucidate the precise mechanisms of action of 3-Phenylquinoxalin-2(1H)-one derivatives in various biological systems. []
3-Phenylquinoxalin-2(1H)-one is a heterocyclic compound belonging to the quinoxaline family, characterized by a fused bicyclic structure consisting of a benzene ring and a quinoxaline moiety. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry, particularly as a scaffold for drug development.
3-Phenylquinoxalin-2(1H)-one can be synthesized through various chemical methods, often involving the condensation of appropriate precursors such as phenyl derivatives and 1,2-diamines. The compound is of interest in both synthetic organic chemistry and pharmacological research due to its promising biological properties.
3-Phenylquinoxalin-2(1H)-one is classified as:
The synthesis of 3-Phenylquinoxalin-2(1H)-one typically involves the following steps:
For instance, one reported method yields 3-Phenylquinoxalin-2(1H)-one with a yield of 75% using this approach .
The reaction conditions are critical for achieving high yields and purity. The use of nitrogen atmosphere helps prevent oxidation, while temperature control ensures proper reaction kinetics. Characterization of the final product is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The molecular structure of 3-Phenylquinoxalin-2(1H)-one features:
Key structural data include:
3-Phenylquinoxalin-2(1H)-one can undergo various chemical reactions including:
For example, alkylation with 1,3-dibromopropane leads to more complex derivatives useful in medicinal chemistry .
These reactions are typically facilitated by strong bases or catalysts to promote nucleophilic attack on electrophilic centers within the molecule.
The mechanism of action for compounds like 3-Phenylquinoxalin-2(1H)-one often involves:
Research indicates that quinoxaline derivatives exhibit antimicrobial and anticancer activities, suggesting their utility in therapeutic applications .
Relevant data includes:
3-Phenylquinoxalin-2(1H)-one has several scientific uses, particularly in:
The compound's versatility makes it an important subject in ongoing research aimed at discovering novel therapeutic agents .
3-Phenylquinoxalin-2(1H)-one (CAS No. 1504-78-5) is a bicyclic nitrogen-containing heterocycle featuring a quinoxaline core fused with a phenyl substituent. Its systematic IUPAC name is 3-phenyl-1,2-dihydroquinoxalin-2-one, reflecting the keto-enol tautomerism at the C2 position (where the 1H designation indicates the enol form’s prevalence). The molecule consists of a pyrazine ring fused to a benzene ring, with a phenyl group attached at the C3 position [1] [6].
Key structural features include:
Table 1: Fundamental Structural and Physicochemical Properties
Property | Value | Measurement Method |
---|---|---|
Molecular formula | C₁₄H₁₀N₂O | Elemental analysis |
Molecular weight | 222.24 g/mol | Mass spectrometry |
Melting point | 169°C | Differential scanning calorimetry |
Density | 1.24 ± 0.1 g/cm³ | X-ray crystallography |
pKa (enol) | 9.45 ± 0.10 | Potentiometric titration |
Crystal system | Triclinic (alkylated analogs) | Single-crystal XRD |
Space group | P-1 | [2] [5] [6] |
The synthesis of quinoxalines traces back to the late 19th century, but 3-phenylquinoxalin-2(1H)-one emerged as a distinct entity in the 1960s. Its development parallels advances in condensation methodologies:
Table 2: Evolution of Synthetic Methodologies
Method | Conditions | Time | Yield | Advantages | |
---|---|---|---|---|---|
Acid-catalyzed condensation | HCl, reflux, 110°C | 6–12 hours | 40–65% | Simple reagents | |
Bentonite clay K-10 | EtOH, 25°C | 20 minutes | 95% | Recyclable catalyst, room temperature | |
CAN catalysis | H₂O, 80°C | 20 minutes | 92% | Aqueous medium, chemoselective | |
MAP heterogeneous catalyst | EtOH, reflux | 30 minutes | 93% | Catalyst reuse (5 cycles) | [4] |
Medicinal Chemistry
The compound’s pharmacophore versatility enables interactions with diverse biological targets:
Material Science
The enduring relevance of 3-phenylquinoxalin-2(1H)-one stems from its synthonic flexibility—serving as a precursor to bioactive derivatives—and its structural predictability in materials engineering. Ongoing research exploits its dual hydrogen-bonding capacity for designing functional supramolecular aggregates and targeted kinase inhibitors [2] [7] [9].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: